Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate
Description
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate (CAS 886366-43-4) is a Boc-protected amino acid derivative with the molecular formula C₁₆H₂₂ClNO₄ and a molecular weight of 327.80 g/mol . The compound features a tert-butoxycarbonyl (Boc) group, which acts as a protective moiety for the amine functionality, and a 4-chlorobenzyl substituent at the second carbon of the propanoate backbone. It is stored under dry, sealed conditions at 2–8°C to ensure stability . Hazard data indicate risks of acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335), necessitating careful handling .
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-10-12(14(19)21-4)9-11-5-7-13(17)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWDPWQAZJLFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661465 | |
| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-43-4 | |
| Record name | Methyl 4-chloro-α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886366-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl bromide and a base like sodium hydride (NaH).
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., NaOH) for ester hydrolysis.
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
Hydrolysis: Formation of the corresponding carboxylic acid.
Deprotection: Formation of the free amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate typically involves the following steps:
- Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
- Ester Formation : The protected amino acid is esterified using methanol and a catalyst like sulfuric acid.
- Chlorobenzyl Group Introduction : The chlorobenzyl group is introduced via nucleophilic substitution with 4-chlorobenzyl bromide and sodium hydride as a base.
These synthetic methods are critical for producing this compound in both laboratory and industrial settings, allowing for scalability and efficiency.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of peptides and other complex organic molecules. Its Boc protecting group provides stability during synthesis, allowing for selective reactions at other functional sites.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential use in drug development. The chlorobenzyl moiety enhances its reactivity, making it suitable for modifications that can lead to novel therapeutic agents. Additionally, derivatives of this compound have shown promising activity against certain pathogens, indicating potential applications in treating infectious diseases.
Biological Research
In biological studies, this compound is employed to explore enzyme-substrate interactions and protein modifications. The stability provided by the Boc group facilitates the study of these interactions without compromising the integrity of the amino acid.
Case Studies and Research Findings
- Peptide Synthesis : In a study focused on peptide synthesis, this compound was successfully utilized as a building block for synthesizing bioactive peptides. The Boc protecting group allowed for multiple coupling reactions without premature deprotection.
- Antiparasitic Activity : Research has demonstrated that derivatives of this compound exhibit antiparasitic properties against Cryptosporidium species, highlighting its potential as a therapeutic agent for gastrointestinal infections.
- Enzyme Interaction Studies : A series of experiments investigating enzyme-substrate interactions revealed that the chlorobenzyl group could enhance binding affinity to certain enzymes, making it a valuable tool in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate involves its ability to act as a protecting group for amino acids and peptides The Boc group provides stability during synthetic processes and can be selectively removed under acidic conditions, allowing for further functionalization of the molecule
Comparison with Similar Compounds
a. Halogen Substitution (Cl vs. Br)
- Electronic and Steric Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine result in weaker C–X bonds and greater polarizability. This may enhance reactivity in cross-coupling reactions or alter binding affinity in biological targets .
- Molecular Weight : Brominated analogs (e.g., 372.26 g/mol for the 4-Br-benzyl derivative) exhibit higher molecular weights than chlorinated counterparts (327.80 g/mol), influencing solubility and lipophilicity .
b. Substituent Position
- The 4-chlorobenzyl group at C2 in the target compound contrasts with the C3-positioned 4-bromophenyl group in the analog (CAS 266306-18-7).
c. Deprotected Amine Derivatives
- The compound in lacks a benzyl substituent and features a free amine after hydrogenolysis of the benzyloxycarbonyl (Z) group. This deprotection reduces steric hindrance and increases polarity, as reflected in its lower molecular weight (~246.25 g/mol) and chromatographic mobility (Rf = 0.44) .
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate (CAS No. 886366-43-4) is an organic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a chlorobenzyl moiety. This compound is primarily utilized in organic synthesis, particularly in peptide synthesis and drug development. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₂ClN₄O₄
- Molecular Weight : 327.80 g/mol
- CAS Number : 886366-43-4
The presence of the chlorobenzyl group enhances the reactivity of this compound, making it valuable in various chemical reactions such as nucleophilic substitutions and hydrolysis .
This compound acts primarily as a protecting group for amino acids and peptides during synthetic processes. The Boc group stabilizes the amino functionality, allowing for selective deprotection under acidic conditions. This controlled release is crucial for subsequent functionalization steps in peptide synthesis .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with halogenated benzyl groups have shown enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell membranes .
Enzyme Interaction Studies
The compound has been employed in enzyme-substrate interaction studies, particularly focusing on its role as an inhibitor or modulator of specific enzymes. For example, research has illustrated that similar compounds can inhibit phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell signaling pathways associated with cancer progression .
Case Studies
- Peptide Synthesis : In a study focusing on peptide synthesis, this compound was used as a key intermediate. The Boc group facilitated the protection of the amino acid during coupling reactions, leading to high yields of the desired peptide products.
- Antimicrobial Testing : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays, indicating potential as a lead compound for developing new antibiotics.
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic strategies for preparing Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by alkylation or coupling reactions. For example, Boc-protected intermediates can be synthesized using carbodiimide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst, as demonstrated in analogous peptide coupling reactions . Additionally, nucleophilic substitution or Mitsunobu reactions may introduce the 4-chlorobenzyl moiety. Challenges in sulfonation or halogen substitution at the 4-chlorophenyl group have been reported, requiring optimization of solvent systems and reaction temperatures .
Q. What spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for verifying molecular weight and functional groups. Single-crystal X-ray diffraction, as applied to structurally similar Boc-protected amino acid derivatives, provides definitive confirmation of stereochemistry and molecular geometry . For instance, X-ray analysis at 100 K with an R factor of 0.039 ensures precise structural elucidation .
Q. How is the tert-butoxycarbonyl (Boc) protecting group typically removed, and what conditions are optimal?
Deprotection of the Boc group is commonly achieved under acidic conditions (e.g., HCl in dioxane) or via alkaline hydrolysis. A study using LiOH in a THF/H₂O (3:2) system demonstrated efficient cleavage of the Boc group while preserving the ester functionality, as monitored by thin-layer chromatography (TLC) . Acidic deprotection may require subsequent neutralization to isolate the free amine.
Q. What are the critical safety considerations for handling this compound?
The compound should be stored in a moisture-free environment at low temperatures (2–8°C) to prevent hydrolysis. Safety protocols include using personal protective equipment (PPE), avoiding ignition sources, and adhering to hazard codes P210 (heat sensitivity) and P201 (pre-lab instructions), as outlined for structurally related Boc-protected compounds .
Advanced Research Questions
Q. In nucleophilic substitution reactions at the 4-chlorobenzyl position, what factors contribute to failure, and how can they be mitigated?
Reaction failures may arise from steric hindrance, poor leaving-group activation, or solubility issues. For example, sulfonation attempts on similar 4-chlorophenyl derivatives failed due to unfavorable physical properties, necessitating alternative solvents (e.g., DMF or DMSO) or elevated temperatures . Activating the chlorine atom via electron-withdrawing groups or using phase-transfer catalysts could improve reactivity.
Q. How can researchers resolve contradictions in reported synthetic yields or reaction outcomes for derivatives of this compound?
Systematic analysis of reaction parameters (e.g., solvent polarity, catalyst loading, and temperature) is essential. Conflicting data may stem from impurities in starting materials or unoptimized workup procedures. Analytical techniques like HPLC or GC-MS can identify side products, while reproducibility studies under controlled conditions are recommended .
Q. What role does this compound play in protein-templated synthesis for drug discovery?
The 4-chlorobenzyl group and Boc-protected amine make it a versatile intermediate for designing covalent inhibitors or probes in protein-templated reactions. For instance, similar compounds have been used to study enzyme-substrate interactions, where the chlorophenyl moiety enhances binding affinity to hydrophobic pockets . Optimizing steric and electronic properties ensures compatibility with biological templates.
Q. What strategies control stereoselectivity during synthesis, particularly at the 2-(4-chlorobenzyl) position?
Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can enforce stereoselectivity during alkylation. X-ray crystallography, as applied to methyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate, confirms configuration retention during synthesis . Dynamic kinetic resolution or enzymatic methods may further enhance enantiomeric excess (ee).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
